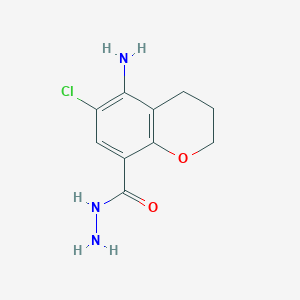
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Hydrazine hydrate
Reaction Conditions: The reaction mixture is gradually warmed to room temperature and then heated to reflux for 6 hours.
Industrial Production Methods
Industrial production of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide involves scaling up the laboratory synthesis methods. The process is optimized to ensure high yield and purity while minimizing the use of toxic and corrosive reagents. The reaction conditions are carefully controlled to maintain consistency and reproducibility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide typically involves multiple steps, starting from readily available starting materials
-
Formation of 5-amino-6-chloro-chroman-8-carboxylic acid
Starting Material: 4-aminosalicylic acid
Reaction Conditions: The reaction mixture is cooled to 0°C, diluted with water, and neutralized with aqueous NaOH solution.
Yield: The key intermediate acid is isolated with 96% purity in 90% yield.
化学反応の分析
Types of Reactions
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist for 5-HT4 receptors, which are involved in various physiological processes. By binding to these receptors, the compound can modulate neurotransmitter release and signal transduction pathways, leading to its therapeutic effects .
類似化合物との比較
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide can be compared with other similar compounds, such as:
5-Amino-6-chloro-chroman-8-carboxylic acid: This compound lacks the hydrazide group but shares similar structural features.
5-Amino-6-bromo-chroman-8-carboxylic acid hydrazide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
The uniqueness of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide lies in its specific substitution pattern and the presence of the hydrazide group, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H12ClN3O2 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC名 |
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide |
InChI |
InChI=1S/C10H12ClN3O2/c11-7-4-6(10(15)14-13)9-5(8(7)12)2-1-3-16-9/h4H,1-3,12-13H2,(H,14,15) |
InChIキー |
NFXVZQDQVSGWSD-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=CC(=C2N)Cl)C(=O)NN)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-5-nitrothieno[2,3-b]pyridine](/img/structure/B8553689.png)


![1-(4-Methyl-4-{4-[(propan-2-yl)oxy]phenyl}pentyl)-3-phenoxybenzene](/img/structure/B8553706.png)






